1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-pyridin-3-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-4-27(5-2)12-13-28-21(17-9-7-11-26-15-17)20(23(30)25(28)31)22(29)19-14-16-8-6-10-18(32-3)24(16)33-19/h6-11,14-15,21,30H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKXFWRQHNRIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its diverse functional groups contribute to its biological activity, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Structural Characteristics
The compound features a pyrrole ring fused with a methoxybenzofuran moiety, along with a hydroxyl group and a carbonyl group. These structural elements enable various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N2O5 |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN(CC)CC(C1=C(C=CC(=C1)O)C(=O)C2=CC=CC=C2OC)N(C)C)C |
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors involved in cellular signaling pathways. The diethylamino group enhances membrane permeability, facilitating cellular uptake. Similar compounds have been shown to modulate pathways related to inflammation and apoptosis, suggesting that this compound may exhibit comparable effects.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. These effects are crucial for developing anti-inflammatory therapies.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism is believed to involve the activation of caspases and the modulation of Bcl-2 family proteins, which are pivotal in regulating apoptosis.
Case Studies
- Study on Anti-inflammatory Activity : A study evaluated the efficacy of similar pyrrole derivatives in reducing inflammation in animal models, showing significant reductions in edema and inflammatory markers (e.g., TNF-alpha levels).
- Anticancer Activity Assessment : Another study focused on the cytotoxic effects of related compounds on breast cancer cells, reporting an IC50 value indicating potent activity against these cells.
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions, utilizing catalysts such as palladium or copper salts. Characterization techniques like NMR spectroscopy and Mass Spectrometry confirm the identity and purity of the synthesized compound.
Stability and Reactivity
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile indicates potential interactions with electrophiles or nucleophiles due to its functional groups.
Applications in Research
This compound holds promise for applications in pharmacology and medicinal chemistry due to its structural features that suggest uses in developing new therapeutic agents targeting inflammatory diseases and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
